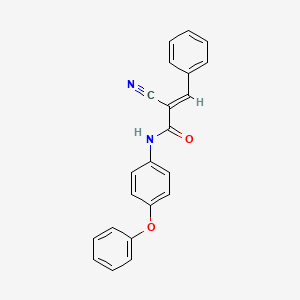

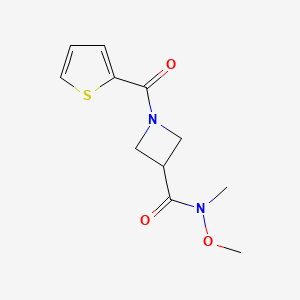

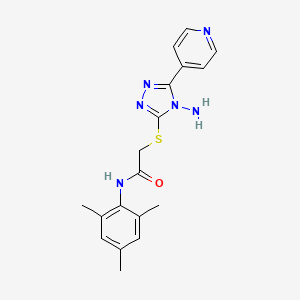

![molecular formula C12H13FN2O3 B2354456 4-[2-Fluoro-4-(2-nitroethenyl)fenil]morfolina CAS No. 1807885-12-6](/img/structure/B2354456.png)

4-[2-Fluoro-4-(2-nitroethenyl)fenil]morfolina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“4-[2-Fluoro-4-(2-nitroethenyl)phenyl]morpholine” is a chemical compound with the molecular formula C10H11FN2O3 . It has an average mass of 226.204 Da and a monoisotopic mass of 226.075363 Da . This compound is a reactant in the synthesis of 5-substituted oxazolidinone derivatives with high antimicrobial activity .

Synthesis Analysis

The continuous production of the intermediate ortho-4-(2-fluoro-4-nitrophenyl)morpholine (o-FNM) was explored in Microfluidic devices . The o-FNM is a key intermediate to synthesize Linezolid, a highly effective active pharmaceutical used against a wide class of Gram-positive pathogens .Molecular Structure Analysis

The InChI code for this compound is 1S/C12H13FN2O3/c13-11-9-10(3-4-15(16)17)1-2-12(11)14-5-7-18-8-6-14/h1-4,9H,5-8H2/b4-3+ .Physical And Chemical Properties Analysis

The compound has a molecular weight of 252.25 . It is a powder at room temperature .Mecanismo De Acción

The mechanism of action of 4-[2-Fluoro-4-(2-nitroethenyl)phenyl]morpholine involves the generation of reactive oxygen species (ROS) in cells and tissues. These ROS can then induce oxidative stress, leading to apoptosis in cancer cells. Additionally, this compound has been shown to inhibit the activity of certain enzymes involved in cancer cell growth and proliferation.

Biochemical and Physiological Effects:

4-[2-Fluoro-4-(2-nitroethenyl)phenyl]morpholine has been shown to exhibit a range of biochemical and physiological effects. In addition to its ability to generate ROS and induce apoptosis in cancer cells, this compound has been shown to modulate the activity of certain enzymes involved in cellular metabolism and signaling pathways. It has also been shown to exhibit anti-inflammatory and antioxidant properties.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of using 4-[2-Fluoro-4-(2-nitroethenyl)phenyl]morpholine in lab experiments is its high sensitivity and selectivity towards ROS. This makes it a valuable tool for studying oxidative stress in cells and tissues. Additionally, this compound has been shown to exhibit low toxicity and high stability, making it suitable for long-term experiments.

One of the limitations of using 4-[2-Fluoro-4-(2-nitroethenyl)phenyl]morpholine in lab experiments is its relatively high cost and the complexity of its synthesis. Additionally, its potential for off-target effects and non-specific binding can complicate data interpretation.

Direcciones Futuras

There are several future directions for the study of 4-[2-Fluoro-4-(2-nitroethenyl)phenyl]morpholine. One area of research is the development of new synthetic methods to improve the yield and purity of the final product. Another area of research is the optimization of its use as a fluorescent probe for the detection of ROS in cells and tissues.

Additionally, further studies are needed to elucidate the mechanism of action of 4-[2-Fluoro-4-(2-nitroethenyl)phenyl]morpholine and its potential applications in cancer therapy. This includes the identification of specific targets and signaling pathways involved in its anticancer effects.

Conclusion:

In conclusion, 4-[2-Fluoro-4-(2-nitroethenyl)phenyl]morpholine is a valuable tool for studying oxidative stress and cancer therapy. Its high sensitivity and selectivity towards ROS make it a valuable tool for studying cellular metabolism and signaling pathways. However, further studies are needed to fully elucidate its mechanism of action and potential applications in scientific research.

Métodos De Síntesis

The synthesis of 4-[2-Fluoro-4-(2-nitroethenyl)phenyl]morpholine involves the reaction of 2-nitro-4-(2,2,2-trifluoroethoxy)benzaldehyde with morpholine in the presence of a catalytic amount of p-toluenesulfonic acid. The resulting product is then treated with sodium hydride and 2-fluoro-4-(bromomethyl)benzonitrile to yield 4-[2-Fluoro-4-(2-nitroethenyl)phenyl]morpholine. This synthesis method has been optimized to yield high purity and yield of the final product.

Aplicaciones Científicas De Investigación

Industria Farmacéutica

“4-[2-Fluoro-4-(2-nitroethenyl)fenil]morfolina” es un intermedio clave en la síntesis de Linezolid . Linezolid es un ingrediente farmacéutico activo altamente efectivo utilizado contra una amplia clase de patógenos Gram-positivos .

Tecnología de Microreactores

Se ha explorado la producción continua de “this compound” en dispositivos microfluídicos . Este enfoque permite la optimización de las condiciones del proceso y el escalado a milidispositivos .

Ingeniería Química y Procesamiento

La síntesis de “this compound” involucra ocho reacciones consecutivas, una de las cuales dura aproximadamente 11 horas . La investigación en esta área se centra en optimizar estas reacciones para aumentar la eficiencia y el rendimiento .

Dinámica de Fluidos Computacional (CFD)

La producción de “this compound” en micro y milireactores se ha evaluado utilizando CFD . Esto permite la optimización de las condiciones de operación, como la temperatura, la relación molar de reactivos y el tiempo de residencia .

Investigación Antimicrobiana

“this compound” se utiliza en la síntesis de derivados de oxazolidinona 5-sustituidos, que tienen una alta actividad antimicrobiana .

Suministro Químico

“this compound” está disponible comercialmente de proveedores químicos, lo que indica su demanda en diversas aplicaciones de investigación e industriales .

Propiedades

IUPAC Name |

4-[2-fluoro-4-[(E)-2-nitroethenyl]phenyl]morpholine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13FN2O3/c13-11-9-10(3-4-15(16)17)1-2-12(11)14-5-7-18-8-6-14/h1-4,9H,5-8H2/b4-3+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QESJIJTXIRIBKU-ONEGZZNKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C=C(C=C2)C=C[N+](=O)[O-])F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COCCN1C2=C(C=C(C=C2)/C=C/[N+](=O)[O-])F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13FN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[1-methyl-5-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]methanamine dihydrochloride](/img/no-structure.png)

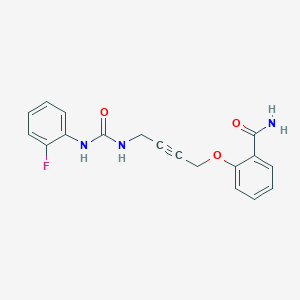

![N-(1-cyanocyclohexyl)-2-{[2-methyl-6-(pyrrolidine-1-carbonyl)phenyl]amino}acetamide](/img/structure/B2354383.png)

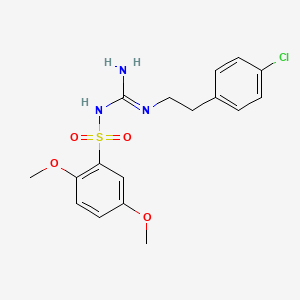

![[5-(Morpholin-4-ylsulfonyl)thien-2-yl]methylamine hydrochloride](/img/structure/B2354386.png)

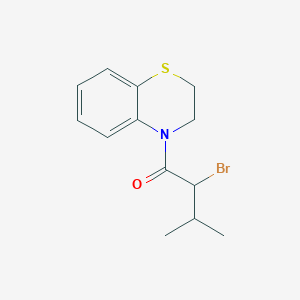

![[(5-Methyl-1H-benzimidazol-2-yl)methoxy]-acetic acid](/img/structure/B2354387.png)

![2-((6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)methyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2354389.png)